2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide
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Description
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Biological Activity
The compound has been studied for its crystal structure and biological activities. It's characterized by NMR and X-ray diffraction, and the crystal belongs to the monoclinic system. The compound exhibited moderate herbicidal and fungicidal activities, indicating its potential use in agriculture and plant protection (霍静倩 et al., 2016).
Anti-inflammatory Activity
Derivatives of this compound have been synthesized and tested for anti-inflammatory activity. Some derivatives showed significant anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammation-related conditions (K. Sunder & Jayapal Maleraju, 2013).
Anticancer Activities
The compound's derivatives have also been investigated for their anticancer activities. Studies on various derivatives against human tumor cell lines have shown reasonable anticancer activity, especially against melanoma-type cell lines (M. Duran & Ş. Demirayak, 2012).
Acidity Constants and Structural Analysis
The acidity constants of acetamide derivatives of this compound were determined via spectroscopic studies, providing valuable information for its chemical behavior and interaction with other substances (M. Duran & M. Canbaz, 2013).
Antibacterial Agents
Some derivatives have shown significant antibacterial activity, making them potential candidates for developing new antibacterial drugs (K. Ramalingam et al., 2019).
Antimicrobial and Hemolytic Activity
Other synthesized derivatives of this compound have been screened for antimicrobial and hemolytic activity. They have shown activity against selected microbial species, which could have implications for medical and pharmaceutical applications (Samreen Gul et al., 2017).
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[3-(2-phenylimidazol-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-24(2)16-19-10-6-11-20(22(19)30-24)29-17-21(28)25-12-7-14-27-15-13-26-23(27)18-8-4-3-5-9-18/h3-6,8-11,13,15H,7,12,14,16-17H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAASPALSBQWUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCCN3C=CN=C3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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